4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole
Description
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and two methyl groups, as well as a benzoxadiazole moiety
Properties
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)sulfonyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O3S/c1-6-10(12)7(2)16(13-6)20(17,18)9-5-3-4-8-11(9)15-19-14-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZBFLGQNLGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC3=NON=C32)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structureThe benzoxadiazole moiety is then attached via sulfonylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-free and solvent-free conditions to enhance the efficiency and sustainability of the synthesis process. Green chemistry principles, such as the use of green solvents and heterogeneous catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the benzoxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for cyclocondensation, phenylhydrazine for pyrazole formation, and various sulfonylating agents for attaching the benzoxadiazole moiety. Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include pyrazolone, pyrazoline, and various substituted derivatives of the original compound .
Scientific Research Applications
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the benzoxadiazole moiety.
4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole: Contains a pyrazole ring with different substituents.
Uniqueness
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole is unique due to the presence of both the pyrazole and benzoxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
